molecular formula C15H22O2 B13950093 3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one

3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one

Cat. No.: B13950093
M. Wt: 234.33 g/mol
InChI Key: FNHHDLJGCKAXKZ-MDWZMJQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one typically involves the reaction of furan derivatives with appropriate alkenyl halides under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the furan ring is coupled with a nonadienyl halide in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Furanones

    Reduction: Dihydrofuran derivatives

    Substitution: Halogenated or alkylated furan derivatives

Scientific Research Applications

3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one is unique due to its furan ring structure combined with a nonadienyl side chain, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one

InChI

InChI=1S/C15H22O2/c1-12(2)6-4-7-13(3)8-5-9-14-10-15(16)17-11-14/h6,8,10H,4-5,7,9,11H2,1-3H3/b13-8+

InChI Key

FNHHDLJGCKAXKZ-MDWZMJQESA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC1=CC(=O)OC1)/C)C

Canonical SMILES

CC(=CCCC(=CCCC1=CC(=O)OC1)C)C

Origin of Product

United States

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